molecular formula C23H27FN2O5S B2481934 8-(2-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946344-53-2

8-(2-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2481934
CAS No.: 946344-53-2
M. Wt: 462.54
InChI Key: DQEIVNIVJKPBSA-UHFFFAOYSA-N
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Description

8-(2-Ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its structure includes a 2-ethoxybenzoyl group at position 8 and a 4-fluoro-3-methylbenzenesulfonyl moiety at position 2.

The 2-ethoxybenzoyl group contributes to lipophilicity and may influence metabolic stability, while the sulfonyl group enhances binding affinity to sulfonamide-sensitive targets. The fluorine atom at the para position of the benzenesulfonyl moiety likely improves bioavailability through reduced metabolic oxidation .

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O5S/c1-3-30-21-7-5-4-6-19(21)22(27)25-12-10-23(11-13-25)26(14-15-31-23)32(28,29)18-8-9-20(24)17(2)16-18/h4-9,16H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEIVNIVJKPBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spiro linkage and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Spiro Linkage: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Functional groups such as ethoxy, benzoyl, fluoro, and sulfonyl can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and benzoyl groups.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: Various substitution reactions can occur, especially at the fluoro and methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of spirocyclic sulfonyl aminoketones, characterized by a unique spiro linkage connecting two fused rings. The presence of various functional groups—such as ethoxy, benzoyl, fluoro, and sulfonyl—enhances its chemical reactivity and biological activity.

The biological activity of this compound has garnered interest due to its potential interactions with various biological targets. Key mechanisms include:

  • Protein Binding : The compound may bind to specific proteins, altering their functions.
  • Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Interaction : The compound can interact with cellular receptors, triggering specific signaling pathways.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 8-(2-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways .
  • Anti-inflammatory Effects : The sulfonyl group in the compound may contribute to anti-inflammatory activity by modulating inflammatory cytokines and pathways.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further exploration in treating infectious diseases .

Case Studies and Research Findings

  • A study published in Pharmacology Reports highlighted the synthesis of similar compounds and their evaluation for anticancer activity. The results indicated that the introduction of specific functional groups significantly enhanced cytotoxicity against cancer cell lines .
  • Another research article focused on the mechanism of action of spirocyclic compounds in inhibiting specific enzymes involved in metabolic disorders. The findings suggest that such compounds could be developed into therapeutic agents for conditions like diabetes .

Mechanism of Action

The mechanism of action of 8-(2-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane will depend on its specific interactions with molecular targets. These may include:

    Binding to Proteins: The compound may bind to specific proteins, altering their function.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Interaction: The compound may interact with cellular receptors, triggering specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group: The 4-fluoro-3-methylbenzenesulfonyl moiety (target, G499-0278, BG01054) is associated with higher selectivity for fluorinated targets compared to 4-methoxyphenylsulfonyl () .
  • Hydrogen Bond Acceptors : All analogs with sulfonyl groups exhibit high hydrogen bond acceptor counts (6–8), correlating with enhanced target engagement but possible challenges in blood-brain barrier penetration .

Target Compound

  • Antiviral Research : G499-0278 is included in anti-HBV libraries, implying the target compound may share utility in viral inhibition .
  • PPI Modulation: The spirocyclic core is associated with disrupting protein-protein interactions, particularly in oncology and immunology .

Key Analogs

  • G499-0278 : Demonstrated application in antiviral and PPI modulator libraries. Its 4-bromobenzoyl group may enhance DNA-binding affinity in viral targets .
  • BE99410 : The 4-fluorobenzoyl group likely improves CNS penetration due to reduced polarity, making it suitable for neurological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(2-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. A typical approach involves coupling a benzoyl derivative (e.g., 2-ethoxybenzoyl chloride) with a sulfonylated diazaspiro precursor under reflux conditions in dichloromethane or ethanol. Triethylamine is often used as a base to neutralize HCl byproducts during sulfonylation . Purification via column chromatography with gradients of dichloromethane/methanol (9:1) yields >95% purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to sulfonyl chloride) minimizes side products .

Q. Which spectroscopic techniques are most effective for characterizing this spirocyclic compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the spirocyclic structure, with 1H^1H-NMR resolving proton environments in the ethoxybenzoyl and sulfonyl groups. 13C^{13}C-NMR and DEPT-135 help identify quaternary carbons in the spiro ring. Infrared (IR) spectroscopy verifies carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350-1150 cm1^{-1}) functionalities. High-resolution mass spectrometry (HRMS) provides exact mass validation .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes relevant to the compound’s structural analogs (e.g., anticonvulsant or kinase inhibition activity). Use cell viability assays (MTT or resazurin) to assess cytotoxicity. For target-specific activity, employ enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the sulfonylation of the diazaspiro core?

  • Methodological Answer : Regioselectivity in sulfonylation can be controlled by steric and electronic factors. Using bulky sulfonyl chlorides (e.g., 4-fluoro-3-methylbenzenesulfonyl chloride) favors substitution at the less hindered nitrogen of the diazaspiro ring. Low-temperature reactions (-78°C) with dimethyl sulfoxide (DMSO) as a co-solvent can further direct selectivity. Computational modeling (DFT) of transition states helps predict optimal reaction pathways .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C for 72 hours. Analyze degradation via HPLC or LC-MS, identifying hydrolyzed products (e.g., free carboxylic acids from ester cleavage). Stability in liver microsomes (e.g., human or rat) predicts metabolic susceptibility, particularly at the ethoxybenzoyl moiety .

Q. What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the benzene rings to improve metabolic stability. Replace the ethoxy group with a methoxy or cyclopropylmethoxy moiety to balance lipophilicity and solubility. Pharmacokinetic studies in rodent models (e.g., IV/PO administration) assess bioavailability, while LogP measurements and PAMPA assays predict blood-brain barrier penetration .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from poor bioavailability or off-target effects. Perform plasma protein binding assays to evaluate free drug concentrations. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure levels with efficacy. Isotope-labeled analogs (e.g., 14C^{14}C-tagged compound) track tissue distribution and metabolite formation in vivo .

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